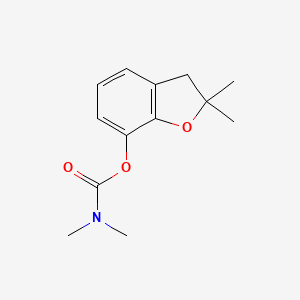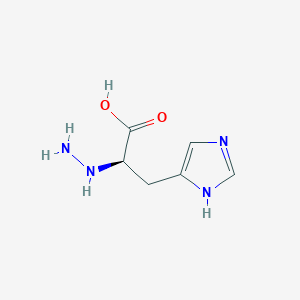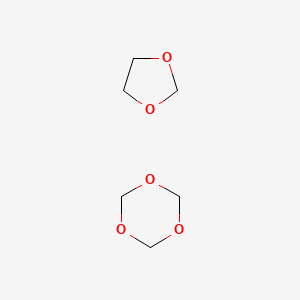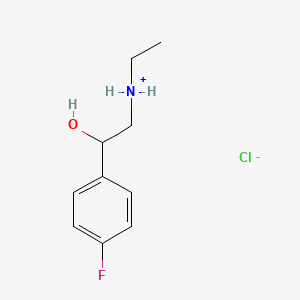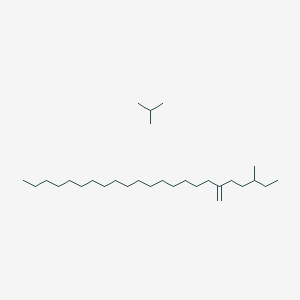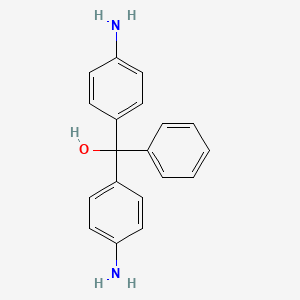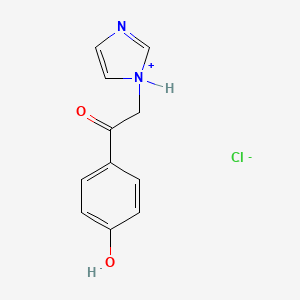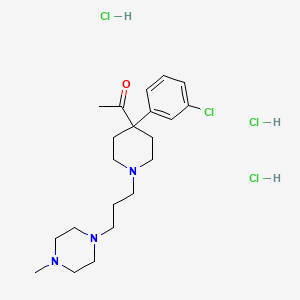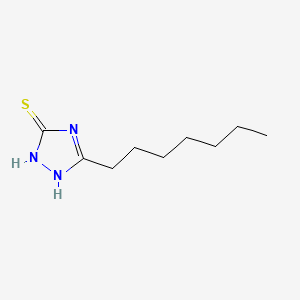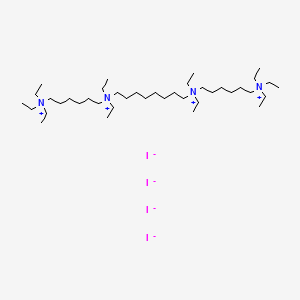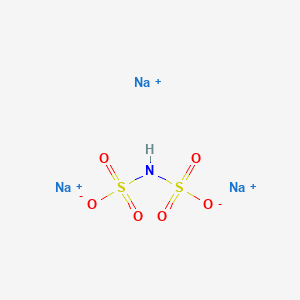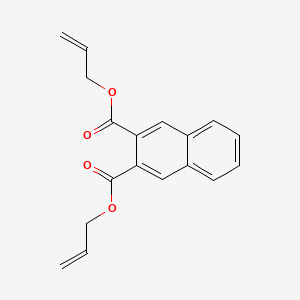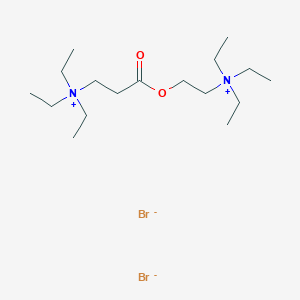
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes two triethylammonium groups and a dibromide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide typically involves the quaternization of tertiary amines. One common method is the reaction of triethylamine with an appropriate alkylating agent, followed by the introduction of the dibromide counterion. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated systems ensures scalability and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the formation of new quaternary ammonium compounds with different counterions.
Aplicaciones Científicas De Investigación
1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on bacterial and fungal growth.
Medicine: Research into its potential use as a disinfectant or antiseptic in medical settings is ongoing.
Industry: It is employed in the formulation of cleaning agents, fabric softeners, and other household products due to its surfactant properties.
Mecanismo De Acción
The mechanism by which 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against a wide range of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(tetradecyloxy)-, iodide
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(pentadecyloxy)-, iodide
- 1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(undecyloxy)-, iodide
Uniqueness
Compared to similar compounds, 1-Propanaminium, N,N,N-triethyl-3-oxo-3-(2-(triethylammonio)ethoxy)-, dibromide is unique due to its specific structure, which includes two triethylammonium groups and a dibromide counterion. This structure imparts distinct physicochemical properties, such as solubility and antimicrobial activity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
78-25-1 |
|---|---|
Fórmula molecular |
C17H38Br2N2O2 |
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
triethyl-[3-oxo-3-[2-(triethylazaniumyl)ethoxy]propyl]azanium;dibromide |
InChI |
InChI=1S/C17H38N2O2.2BrH/c1-7-18(8-2,9-3)14-13-17(20)21-16-15-19(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
DJHLFKRQJQCAEA-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CCC(=O)OCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


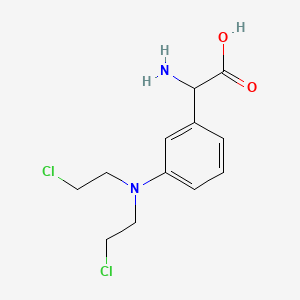
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
